6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound It is a derivative of benzimidazo[1,2-c]quinazoline, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline typically involves a multi-step process. One common method includes the cyclocondensation of 2-(2-aminophenyl)benzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by transition metals such as copper or palladium .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be efficient and environmentally friendly, reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, it may interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline can be compared to other similar compounds, such as:
Benzimidazo[1,2-c]quinazoline: The parent compound, known for its broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit antiviral and antibacterial properties.
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: A derivative with notable antioxidant and antimicrobial activities.
The uniqueness of this compound lies in its morpholine moiety, which enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)morpholine |
InChI |
InChI=1S/C19H18N4O/c1-2-6-15-14(5-1)19-21-16-7-3-4-8-17(16)23(19)18(20-15)13-22-9-11-24-12-10-22/h1-8H,9-13H2 |
InChI Key |
AVMOXRBLEWHGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.